{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine
Descripción
The compound {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxypropyl)amine features a pyrazolo[5,4-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance. Key structural attributes include:
- Position 1: A phenyl group.
- Position 4: A 4-chlorophenylamino substituent.
- Position 6: A 3-ethoxypropylamine side chain.
This substitution pattern may influence receptor binding, solubility, and metabolic stability. Below, we compare this compound with structurally related pyrazolo-pyrimidine derivatives and other heterocyclic analogues.
Propiedades
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-30-14-6-13-24-22-27-20(26-17-11-9-16(23)10-12-17)19-15-25-29(21(19)28-22)18-7-4-3-5-8-18/h3-5,7-12,15H,2,6,13-14H2,1H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAGEQRKXPDJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxypropyl)amine is a synthetic derivative belonging to the pyrazolopyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds similar to this structure often function as kinase inhibitors, particularly targeting pathways involved in cancer proliferation and survival. The presence of the chlorophenyl group is believed to enhance the binding affinity to specific targets, which may include various receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) .
Anticancer Properties
Studies have shown that pyrazolopyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition of tumor cell proliferation in vitro and in vivo models. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In addition to anticancer properties, compounds from this class have also been evaluated for anti-inflammatory activity. They inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK, leading to reduced inflammation in various models .
Pharmacokinetics
The pharmacokinetic profile of {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxypropyl)amine suggests favorable absorption characteristics with a moderate half-life, allowing for potential therapeutic dosing regimens. Studies indicate that it achieves peak plasma concentrations within 1-2 hours post-administration .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the compound's efficacy against breast cancer cell lines (MCF7 and MDA-MB-231). Results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to controls .
- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in paw edema compared to untreated controls, suggesting strong anti-inflammatory properties .
Data Table: Biological Activity Summary
Comparación Con Compuestos Similares
Structural and Physicochemical Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Pyrazolo[5,4-d]pyrimidine | 4-(4-Cl-PhNH), 6-(3-ethoxypropylamine) | ~423.89 | Flexible side chain, chloro-amino group |
| 1-[(4-Cl-Ph)methyl]-N-(2-MeOEt)-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidine | 4-(2-MeOEt), 1-(4-Cl-PhCH2) | ~385.85 | Shorter alkoxy chain, benzyl substitution |
| 4-(3-Ph-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | Fused pyrazolo-thieno-pyrimidine | 1-Ph, fused thieno-pyrimidine | ~375.39 | Planar fused system |
| (5-Cl-3-Me-1-Ph-pyrazol-4-ylmethylene)-(4-Cl-Ph)-amine | Pyrazole | 4-(4-Cl-PhNH), 5-Cl, 3-Me | ~358.25 | Dual chloro groups, no pyrimidine ring |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
